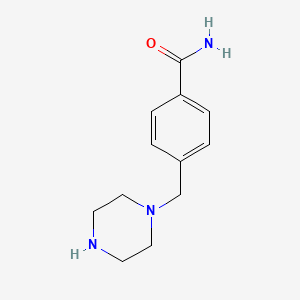

4-(Piperazin-1-ylmethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(piperazin-1-ylmethyl)benzamide |

InChI |

InChI=1S/C12H17N3O/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2,(H2,13,16) |

InChI Key |

LLNUUJYUEVWLGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Ylmethyl Benzamide and Its Analogs

Established Synthetic Routes for the Core 4-(Piperazin-1-ylmethyl)benzamide Structure

The assembly of the fundamental this compound structure relies on several robust and well-documented synthetic transformations. These methods provide reliable access to the core scaffold, which can then be further modified.

Condensation reactions are fundamental in building the benzamide (B126) portion of the molecule. A common approach involves the hydrolysis of a nitrile group to an amide. For instance, the synthesis of a related compound, 4-(1-piperazinyl)benzamide, is achieved by treating 4-(1-piperazinyl)benzonitrile with concentrated sulfuric acid. prepchem.com This acid-catalyzed hydrolysis effectively converts the cyano group into a primary amide. Similarly, an industrial synthesis of an analog involves the condensation of 4-bromomethylbenzonitrile with N-methylpiperazine, followed by acid hydrolysis to form the final benzamide product. smolecule.com

Nucleophilic substitution is a primary strategy for attaching the piperazine (B1678402) ring to the benzyl (B1604629) group. mdpi.com This typically involves the reaction of a piperazine derivative, acting as the nucleophile, with a benzyl halide. Early synthetic routes for analogs like 4-[(4-methylpiperazin-1-yl)methyl]benzamide (B1387768) utilized the reaction between N-methylpiperazine and 4-(chloromethyl)benzamide. smolecule.com The high reactivity of the benzylic halide facilitates this substitution.

The piperazine moiety is a common nucleophile used in the synthesis of various pharmaceutical agents. mdpi.comresearchgate.net The reaction conditions, such as the choice of solvent (e.g., acetonitrile, DMF) and temperature, can be optimized to improve yields and minimize side products. For example, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves a key step where 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone reacts with 2,3-dichloro-5-nitro pyridine (B92270) in the presence of cesium carbonate in DMF. nih.gov

Table 1: Examples of Nucleophilic Substitution for Piperazine Integration

| Electrophile | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-(Chloromethyl)benzamide | N-Methylpiperazine | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | smolecule.com |

| 4-Bromomethylbenzonitrile | N-Methylpiperazine | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | smolecule.com |

| 2,3-Dichloro-5-nitro pyridine | 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | nih.gov |

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, particularly in pharmaceutical synthesis. mdpi.comnih.gov This reaction is employed to introduce the piperazine moiety or to further functionalize it. A notable synthesis of a this compound analog involves the reductive amination of 4-formylbenzoic acid with N-methylpiperazine, using sodium borohydride (B1222165) and acetic acid, which can achieve yields greater than 90%. smolecule.com

This strategy is frequently used in the synthesis of complex, drug-like molecules. For instance, the synthesis of the CDK 4/6 inhibitor Abemaciclib involves a reductive amination step where 6-bromonicotinaldehyde (B16785) is reacted with N-ethylpiperazine using sodium triacetoxyborohydride (B8407120). mdpi.com The operational simplicity and the availability of a wide range of reducing agents make this a favored approach. nih.gov

Table 2: Reagents in Reductive Amination for Piperazine Derivative Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product Class | Reference |

|---|---|---|---|---|

| 4-Formylbenzoic acid | N-Methylpiperazine | Sodium borohydride / Acetic acid | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | smolecule.com |

| 6-Bromonicotinaldehyde | N-Ethylpiperazine | Sodium triacetoxyborohydride | N-Alkylpiperazine derivative | mdpi.com |

| Tetrahydropyran-4-one | N-Methylpiperazine derivative | Not specified | N-Alkylpiperazine derivative | mdpi.com |

Hydrolysis and esterification are key reactions for manipulating functional groups during the synthesis of this compound and its analogs. The amide bond itself can be hydrolyzed back to a carboxylic acid and an amine under either acidic or basic conditions. smolecule.com The mechanism of benzamide hydrolysis in strong acids is complex, potentially involving the attack of two water molecules on the O-protonated amide intermediate. cdnsciencepub.comresearchgate.netdntb.gov.ua In more concentrated acidic media, a different mechanism involving a second proton transfer may occur. researchgate.netdntb.gov.ua

In multi-step syntheses, esters are often used as protecting groups for carboxylic acids. The hydrolysis of these esters, typically under acidic or basic conditions, is a common final step to reveal the desired carboxylic acid or to prepare for a subsequent amidation reaction. mdpi.com For example, a synthetic route toward an analog of Imatinib involves the basic hydrolysis of an ester intermediate to yield the corresponding carboxylic acid before a final coupling step. mdpi.com Conversely, esterification can be used to modify a carboxylic acid group present on the benzamide or piperazine scaffold.

Advanced Synthetic Strategies for Diversification and Functionalization

To explore a wider chemical space and access molecules with specific three-dimensional arrangements, more advanced synthetic methods are employed. These strategies allow for the creation of diverse libraries of analogs and the introduction of chirality.

The introduction of chirality into piperazine-containing molecules is of significant interest in medicinal chemistry. Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers, which can have distinct biological activities. Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

One approach involves the stereoselective synthesis of a chiral piperazine ring itself. clockss.orgdoi.org Key steps can include a diastereoselective alkylation of a piperazinone intermediate. For example, using the Williams-Dellaria protocol with a strong base like KHMDS followed by reaction with benzyl bromide can lead to the formation of a trans-substituted piperazinone as a single stereoisomer. clockss.org Subsequent reduction of the piperazinone yields the chiral piperazine. clockss.org Highly diastereoselective intramolecular hydroamination reactions have also been used as a key step in modular syntheses of 2,6-disubstituted piperazines. organic-chemistry.org Another area of advanced synthesis involves creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination, demonstrating a method to control the axial chirality of the amide bond. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance efficiency. For the synthesis of a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzamide, a key intermediate for certain kinase inhibitors, greener methods have been developed to improve upon traditional synthetic routes. google.com

One notable green approach involves a solid-phase synthesis of 4-(4-methylpiperazin-1-methyl)benzonitrile from p-chloromethylbenzonitrile and N-methylpiperazine under solvent-free conditions at room temperature. google.com This method aligns with the green chemistry principle of using fewer auxiliary substances. The subsequent hydrolysis of the nitrile to the desired benzamide is achieved using a highly selective catalyst system of nano-ZnO and an alkali metal hydroxide (B78521) (MOH), which allows the reaction to proceed under mild conditions. google.com This catalytic system is advantageous as it is efficient, produces high yields, and is environmentally friendly. google.com

Another strategy that incorporates green chemistry principles is the use of reductive amination. A practical and efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to the benzamide, utilizes direct reductive alkylation of 1-methylpiperazine (B117243) with 4-formylbenzoic acid. This reaction, employing sodium triacetoxyborohydride and acetic acid, achieves high yields of over 90% and is scalable for large-scale production. researchgate.net The reaction mass efficiency, a key green chemistry metric, has been calculated for these types of reactions to assess their environmental footprint. researchgate.net

The advantages of these green synthetic routes include shorter reaction times, reduced production cycles, high product yields, and good reaction selectivity with minimal by-product formation. google.com

Reaction Mechanism Analysis in Synthetic Pathways

The synthesis of this compound and its analogs involves several key chemical transformations, with the formation of the piperazinylmethyl-benzene bond and the amide bond being central.

A common synthetic pathway involves the nucleophilic substitution reaction between a halide, such as 4-(chloromethyl)benzonitrile, and a piperazine derivative, like N-methylpiperazine. In this SN2 reaction, the nitrogen atom of the piperazine ring acts as the nucleophile, displacing the chloride from the benzylic position of the benzonitrile. This step is foundational in assembling the core structure of the molecule.

Another critical reaction is the hydrolysis of a nitrile group to an amide. In the green synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzamide, this transformation is catalyzed by nano-ZnO and an alkali metal hydroxide. The proposed mechanism involves the coordination of the nitrile to the Lewis acidic zinc oxide surface, which activates the nitrile carbon towards nucleophilic attack by a hydroxide ion. This is followed by protonation to yield the amide. The use of nano-ZnO provides a high surface area for catalysis, enhancing the reaction rate and selectivity under mild conditions. google.com

Reductive amination is another key mechanistic pathway. researchgate.netmdpi.com This one-pot reaction typically involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with a secondary amine like 1-methylpiperazine. This electrophilic iminium ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to form the tertiary amine product. researchgate.net The choice of reducing agent is crucial; it must be selective for the iminium ion over the initial carbonyl compound.

Impurity Profiling and Controlled Synthesis of Analogs

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product. In the synthesis of this compound and its analogs, potential impurities can arise from starting materials, intermediates, by-products of the main reaction, and degradation products.

For instance, in the synthesis involving the reaction of 4-bromomethylbenzonitrile with N-methylpiperazine, an excess of the piperazine is often used to minimize the formation of the dialkylated quaternary ammonium (B1175870) salt as a by-product. smolecule.com Inadequate control of reaction conditions, such as temperature and stoichiometry, can lead to the formation of this and other impurities.

During the hydrolysis of the nitrile to the amide, the corresponding carboxylic acid can be formed as a significant impurity if the reaction is allowed to proceed for too long or under harsh conditions. The use of a highly selective catalyst, as seen in the nano-ZnO/MOH system, is crucial for minimizing the formation of this acid impurity. google.com

The controlled synthesis of analogs of this compound is essential for structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can investigate how these changes affect the compound's biological activity. For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were synthesized to explore their potential as glycine (B1666218) transporter-1 (GlyT-1) inhibitors. nih.govresearchgate.net The optimization of the benzamide and the central ring components of the scaffold was a key focus of this research. nih.govresearchgate.net

The synthesis of these analogs often employs the same fundamental reactions discussed earlier, such as reductive amination and amide bond formation, but with a diverse range of starting materials to introduce structural variety. researchgate.netmdpi.com The purification of these analogs, often through chromatographic techniques, is essential to isolate the desired compound and accurately assess its biological properties. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperazine (B1678402) Substitution Patterns on Biological Efficacy and Selectivity

The substituent at the N4 position of the piperazine ring plays a critical role in determining the biological efficacy and selectivity of 4-(piperazin-1-ylmethyl)benzamide analogs. Variations at this position have been shown to modulate affinity for targets such as dopamine (B1211576), muscarinic, and serotonin (B10506) receptors, as well as activity against cancer cells.

Research into novel N-arylpiperazine derivatives as ligands for dopamine D2 and D3 receptors has revealed that the nature of the aryl group is a key determinant of affinity. researchgate.net For instance, substituting the piperazine nitrogen with different aryl groups leads to compounds with varying affinities for these receptors, which are implicated in several neurological disorders. researchgate.net Similarly, in the development of antagonists for the M1 muscarinic acetylcholine (B1216132) receptor, N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides were synthesized, demonstrating that alkyl substitutions on the piperazine nitrogen could yield compounds with IC50 values in the nanomolar range. nih.govresearchgate.net

In the context of anticancer agents, SAR studies on arylamide derivatives containing a piperazine moiety have shown that substitutions on an aryl ring attached to the piperazine nitrogen significantly influence antiproliferative activity. mdpi.com It was observed that the position of the substituent on the aryl ring mattered; for example, a substituent at the para position resulted in superior activity compared to meta or ortho positions. mdpi.com Furthermore, the electronic properties of these substituents were crucial. Electron-withdrawing groups like –CN, –F, and –Cl at the para position tended to enhance antiproliferative activities, whereas electron-donating groups such as –OCH3 diminished the inhibitory potency. mdpi.com When the aryl piperazine groups were replaced with alkyl piperazines, a general reduction in antiproliferative activity was noted, indicating the importance of the aromatic interaction for this specific target. mdpi.com

| Compound Class | Target | Key Piperazine Substitutions | Impact on Activity |

| N-Arylpiperazine Derivatives | Dopamine D2/D3 Receptors | Phenyl, 2-Methoxyphenyl | Modulates receptor affinity. researchgate.net |

| N-Alkylpiperazine Phenylbenzamides | M1 Muscarinic Acetylcholine Receptor | Ethyl, other alkyl groups | Achieved antagonist IC50s in the 350 nM to >10 μM range. nih.govresearchgate.net |

| Arylamide Piperazine Derivatives | Tubulin (Anticancer) | Aryl groups with electron-withdrawing substituents (e.g., -F, -Cl) | Enhanced antiproliferative activity. mdpi.com |

| Arylamide Piperazine Derivatives | Tubulin (Anticancer) | Aryl groups with electron-donating substituents (e.g., -OCH3) | Impaired inhibitory potency. mdpi.com |

Influence of Benzamide (B126) Moiety Modifications on Target Binding and Potency

Modifications to the benzamide portion of the this compound scaffold are fundamental for tuning target binding and potency. This part of the molecule often engages in key interactions, such as hydrogen bonds, within the active site of a biological target.

In the development of tyrosinase inhibitors, a series of [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds were synthesized where the benzamide portion was significantly altered. researchgate.net For example, the compound [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, which features a substituted phenyl ring in place of the typical benzamide, was found to be a potent competitive inhibitor of tyrosinase, approximately 100-fold more active than the reference compound kojic acid. researchgate.net This highlights that substitutions on the benzamide's aromatic ring can drastically enhance inhibitory activity.

Similarly, in the design of anti-glioblastoma agents, piperazine-based benzamide derivatives were developed where modifications to the benzamide led to potent compounds. nih.govnih.gov Compound L19 from one such study emerged as a promising agent with IC50 values as low as 0.15 μM against the C6 glioblastoma cell line. nih.gov Molecular docking studies of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) revealed that the benzamide moiety is crucial for interactions with HDAC2 and HDAC8, forming hydrogen bonds and hydrophobic interactions. researchgate.net

| Compound Series | Target | Benzamide Modification Example | Resulting Activity |

| 4-Fluorobenzylpiperazine Analogs | Tyrosinase | (3-chloro-2-nitro-phenyl)methanone | IC50 = 0.18 μM (competitive inhibitor). researchgate.net |

| Piperazine Based Benzamides | Glioblastoma Cells (C6, U87-MG) | Undisclosed modifications leading to compound L19 | IC50 values of 0.15 μM (C6) and 0.29 μM (U87-MG). nih.gov |

| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Modifications based on Entinostat | Displayed inhibitory activity comparable to the parent compound. researchgate.net |

Role of Linker Chain Length and Flexibility on Molecular Interactions

The methylene (B1212753) group that connects the piperazine and benzamide moieties acts as a linker, and its characteristics, such as length, rigidity, and flexibility, are critical for optimal molecular interactions with biological targets.

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker's role is particularly pronounced. nih.govnih.gov Inserting a piperazine ring into the linker is a strategy used to increase rigidity and potentially improve solubility. nih.govnih.gov The length of the linker is pivotal for the formation of an effective ternary complex between the target protein and an E3 ligase, which is essential for the PROTAC's mechanism of action. nih.gov

Studies on benzamide derivatives targeting the bacterial cell division protein FtsZ have also explored the impact of the linker. mdpi.com By lengthening the distance between a benzodioxane scaffold and the benzamide moiety, researchers investigated how linker length affects antimicrobial activity. The results indicated that modifying this distance could significantly alter the minimum inhibitory concentration (MIC) of the compounds. mdpi.com

Furthermore, research on dopamine D3/D2 receptor ligands based on a [4-(4-carboxamidobutyl)]-1-arylpiperazine scaffold provides insight into the linker's role. nih.gov In these molecules, the four-carbon chain acts as a linker between the piperazine and a terminal carboxamide group. The nature and length of this linker were found to be contributing factors to the high D3 receptor selectivity observed in these compounds. nih.gov

Rational Design Strategies for Optimizing Biological Activity

The development of potent and selective agents from the this compound scaffold has frequently relied on rational design strategies. These approaches leverage structural information and established chemical principles to guide the synthesis of optimized molecules.

One common strategy is the application of bioisosterism and isosteric replacement. In the design of anti-glioblastoma agents, researchers used the non-classical isostere principle, which involves replacing functional groups with others that have similar steric and electronic properties to improve biological activity and pharmacokinetic profiles. nih.gov This, combined with the "combination principle" (linking two pharmacophores), led to the discovery of potent compounds. nih.gov

Iterative analog library synthesis is another powerful approach. This was used to develop selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. nih.govresearchgate.net Starting from a hit compound identified in a high-throughput screen, researchers synthesized focused libraries of analogs to systematically explore the SAR, leading to compounds with improved potency and selectivity. nih.govresearchgate.net

Computational methods, including pharmacophore modeling and molecular docking, are also central to the rational design process. These techniques were used to design novel tyrosinase inhibitors by modeling how different analogs would bind to the enzyme's active site, including both mushroom and human tyrosinase models. researchgate.net This allows for the pre-selection of candidates with a higher probability of being active, streamlining the drug discovery process.

Stereochemical Considerations in SAR

While many derivatives of this compound are achiral, the introduction of a chiral center can have profound effects on biological activity and selectivity. Stereochemistry becomes a critical factor when a substituent on the piperazine ring or elsewhere in the molecule creates one or more stereocenters.

A compelling example of this is found in a series of pyrimidinyl-piperazine carboxamide derivatives designed as α-glucosidase inhibitors. nih.govnih.gov By introducing a methyl group at the C3 position of the piperazine ring, a chiral center was created. Subsequent evaluation of the separated enantiomers revealed a significant difference in their inhibitory potency. Compounds bearing the S-configuration at this chiral center were found to be up to five times more active than their R-configuration counterparts. nih.govnih.gov

Computational studies, including molecular dynamics simulations, provided a rationale for this observation. The binding energy of the more active S-enantiomer within the α-glucosidase active site was calculated to be significantly lower than that of the R-enantiomer, indicating a more stable and favorable interaction. nih.gov This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal binding and inhibition. Therefore, when designing new analogs based on the this compound scaffold, the potential for stereoisomerism and the differential activity of enantiomers should be a key consideration.

Mechanistic Investigations of Biological Interactions

Target Identification and Characterization

The biological activity of 4-(Piperazin-1-ylmethyl)benzamide and its derivatives is centered on their ability to interact with key enzymatic and receptor systems within the body. These interactions are highly specific and form the basis of their potential therapeutic applications. The following sections detail the mechanisms of action at a molecular level.

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, which are crucial enzymes in cellular signaling pathways.

The this compound moiety is a key structural feature in several potent tyrosine kinase inhibitors. For instance, Imatinib, a well-known therapeutic agent, incorporates this chemical group and is recognized for its ability to inhibit the BCR-ABL tyrosine kinase. mdpi.com The crystal structure of Imatinib in its freebase form shows an extended conformation, which facilitates the formation of hydrogen-bonded chains. mdpi.com The piperazine (B1678402) nitrogen plays a crucial role in these interactions. mdpi.com

Derivatives have been developed to enhance potency and selectivity. One such derivative, CHMFL-ABL/KIT-155, is a highly potent type II ABL/KIT dual kinase inhibitor. nih.gov It demonstrates strong inhibitory activity against purified ABL and c-KIT kinases. nih.gov Another derivative, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor, effective even against the T315I resistant mutant. tandfonline.comnih.gov This particular compound showed remarkable anti-leukemic activity. tandfonline.comnih.gov The incorporation of a methylene (B1212753) linker between the terminal phenyl and the substituted piperazine has been shown to significantly improve BCR-ABL wild-type inhibition. nih.gov

Furthermore, the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) pathways has been explored as a strategy to enhance anti-tumor efficacy. mdpi.com Crosstalk between these two pathways can contribute to resistance when inhibitors for only one receptor are used. mdpi.com

Table 1: Inhibitory Activity of this compound Derivatives against Tyrosine Kinases

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| CHMFL-ABL/KIT-155 | ABL | 46 | nih.gov |

| CHMFL-ABL/KIT-155 | c-KIT | 75 | nih.gov |

| AKE-72 | BCR-ABL (Wild Type) | < 0.5 | tandfonline.comnih.gov |

| AKE-72 | BCR-ABL (T315I Mutant) | 9 | tandfonline.comnih.gov |

| Compound I (precursor to AKE-72) | ABL (Wild Type) | 4.6 | nih.gov |

| Compound I (precursor to AKE-72) | ABL (T315I Mutant) | 227 | nih.gov |

Rho-associated kinases (ROCK) are involved in various cellular functions, making them attractive drug targets. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which are structurally related to this compound, have been synthesized and evaluated for their ROCK inhibitory activities. nih.gov One of the most potent compounds from this series, compound 4v, demonstrated significant ROCK II inhibition with an IC50 value of 20 nM. nih.gov

Table 2: ROCK II Inhibitory Activity of a Derivative Series

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 4v | 0.02 | nih.gov |

The this compound scaffold is also integral to ligands that bind to various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Substituted [(4-Phenylpiperazinyl)-methyl]benzamides have been identified as selective agonists for the Dopamine D4 receptor. acs.org The interaction of these ligands with the receptor is highly dependent on their chemical structure. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and highly selective ligand for the human dopamine D4 receptor, with an IC50 value of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor. nih.gov

Structure-activity relationship studies have shown that the heterocyclic unit of these ligands plays a crucial role in their intrinsic activity by interacting with an aromatic microdomain in transmembrane helix 6 (TM6) and a serine residue in TM5 of the D4 receptor. nih.gov The terminal arylpiperazine ring can also modulate the functional activity of the ligand. acs.org

Table 3: Binding Affinity of this compound Derivatives for Dopamine D4 Receptors

| Compound Name | Receptor | IC50 (nM) | Reference |

|---|---|---|---|

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | Dopamine D4 | 0.057 | nih.gov |

Arylpiperazine-containing compounds are known to interact with serotonin receptors. nih.gov The design of ligands targeting multiple serotonin and dopamine receptors often involves modifications of the 1-arylpiperazine structure. nih.gov For example, arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and evaluated for their binding to serotonin receptors and the serotonin transporter. bohrium.com

Docking studies of related compounds at serotonin receptors reveal that the piperazine moiety typically forms a strong, charge-assisted hydrogen bond with a highly conserved aspartate residue in the third transmembrane helix. nih.gov The aryl substituent attached to the piperazine ring is usually deeply buried within the binding site. nih.gov The nature of the biphenyl-like system and the terminal fragments have a significant influence on the binding affinity for different serotonin receptor subtypes, such as 5-HT2A and 5-HT7. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of this compound have been identified as potent antagonists of the histamine H3 (H₃) receptor. The H₃ receptor is a presynaptic autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters, including serotonin, acetylcholine (B1216132), and norepinephrine, within the central nervous system. nih.gov

Molecular studies comparing piperazine and piperidine (B6355638) cores in H₃ receptor ligands have highlighted the importance of the piperazine moiety for specific activity profiles. For instance, a derivative featuring a 4-(pyridin-4-yl)piperazin-1-yl core demonstrated high affinity for the human H₃ receptor with a Ki (inhibition constant) value of 3.17 nM. nih.govacs.org This potent antagonism suggests that compounds based on the this compound scaffold can significantly influence histaminergic neurotransmission, a property explored for therapeutic potential in various neurological disorders. nih.gov

Glycine (B1666218) Transporter-1 (GlyT-1) Inhibition

A significant area of investigation for this chemical family is the inhibition of the Glycine Transporter-1 (GlyT-1). GlyT-1 is responsible for regulating the concentration of glycine in the synaptic cleft, which is crucial for both inhibitory and excitatory neurotransmission. nih.govresearchgate.net By inhibiting GlyT-1, these compounds can elevate extracellular glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. nih.gov

Researchers have designed and synthesized series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1. nih.govnih.gov Through strategic optimization of the benzamide (B126) and sulfonamide components, potent and selective inhibitors have been developed. nih.gov For example, a proof-of-concept analog demonstrated a dose-dependent increase in rat cerebrospinal fluid (CSF) glycine levels. researchgate.net An advanced lead compound, (+)-67, not only showed excellent in vitro potency but also robustly increased CSF glycine levels in both rodents and nonhuman primates, confirming its in vivo efficacy. nih.gov

| Compound/Analogue | Target | Effect |

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives | Glycine Transporter-1 (GlyT-1) | Inhibition of glycine reuptake. nih.govtees.ac.uk |

| Analogue (+)-67 | Glycine Transporter-1 (GlyT-1) | Significantly elevated extracellular glycine levels in the medial prefrontal cortex. nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action

The this compound scaffold is a versatile backbone for the development of various enzyme inhibitors. The mechanism of action often involves competitive binding to the active site of the target enzyme, preventing the natural substrate from binding.

Studies on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides revealed potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The compound N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b) exhibited an IC₅₀ value of 0.82 ± 0.001 μM, which was superior to the reference standard, Eserine. researchgate.nethilarispublisher.com

Furthermore, derivatives have been developed as potent inhibitors of receptor tyrosine kinases, such as RET. A compound designated 9x, which incorporates the piperazin-1-ylmethyl-benzamide structure, showed significant inhibitory activity against wild-type RET (IC₅₀ of 4 nM) and its gatekeeper mutants, which are often responsible for drug resistance in cancer therapy. nih.gov Other derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and the PI3K/Akt signaling pathway, which is frequently deregulated in cancer. nih.govnih.gov

| Derivative Class | Target Enzyme | Potency (IC₅₀/GI₅₀) |

| 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase (BChE) | IC₅₀: 0.82 ± 0.001 μM researchgate.nethilarispublisher.com |

| 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (9x) | RET Kinase | IC₅₀: 4 nM nih.gov |

| Piperazine Derivative (C505) | Cancer Cell Lines | GI₅₀: 0.06-0.16 μM nih.gove-century.us |

| Thiouracil amides with piperazine moiety | PARP1 | IC₅₀: 18.23 μM (for compound 5e) nih.gov |

| GDC-0941 | PI3 Kinase p110α | Potent, selective inhibitor nih.gov |

Modulation of Cellular Signaling Pathways

By interacting with key biological molecules, this compound derivatives can profoundly modulate critical cellular signaling pathways that govern cell fate, including apoptosis and proliferation.

Apoptosis Induction Pathways

Certain piperazine derivatives have demonstrated a potent ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gove-century.us One such derivative, referred to as C505, was found to trigger caspase-dependent apoptosis. nih.gove-century.usresearchgate.net Mechanistic studies revealed that this compound leads to the proteolytic cleavage and activation of caspase-8 and caspase-3, which are key executioner enzymes in the apoptotic cascade. e-century.us

The induction of apoptosis by these compounds is often linked to the inhibition of pro-survival signaling pathways. A primary mechanism identified is the suppression of the PI3K/AKT pathway, which is critical for cell survival and is often overactive in many cancers. nih.gove-century.us The inhibition of this pathway by piperazine derivatives curtails the survival signals, thereby sensitizing cancer cells to apoptosis. nih.gov Related N-substituted benzamides have also been shown to induce apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, suggesting a common mechanistic pathway involving the intrinsic apoptotic route. nih.gov

Cell Proliferation Modulation

Consistent with their ability to induce apoptosis, derivatives of this compound are effective modulators of cell proliferation. A novel piperazine derivative was shown to potently inhibit the proliferation of multiple cancer cell lines, with GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values in the range of 0.06 to 0.16 μM. nih.gove-century.us

The anti-proliferative effects are a direct consequence of inhibiting multiple cancer-related signaling pathways, including the PI3K/AKT and Src family kinase pathways. nih.gove-century.us By blocking these pathways, the compounds can halt the cell cycle. For example, related benzamide derivatives have been shown to cause cell cycle arrest at the G2/M phase, an event that occurs prior to the induction of apoptosis. nih.gov This cell cycle blockade can be dependent on the p53/p21 pathway, where the compound enhances the expression of tumor suppressor proteins like p53 and p21. nih.gov

Neurotransmitter System Modulation

The compound and its derivatives exert significant modulatory effects on various neurotransmitter systems. As H₃ receptor antagonists, they can increase the release of several key neurotransmitters, including serotonin and norepinephrine, in the brain. nih.gov This action is of interest for treating conditions where these neurotransmitter systems are dysregulated. nih.gov

Furthermore, the inhibition of GlyT-1 by these compounds directly modulates the glutamatergic system. By increasing the availability of the co-agonist glycine at NMDA receptors, they enhance excitatory neurotransmission. nih.govresearchgate.net Additionally, specific derivatives have been designed as selective agonists for dopamine D4 receptors, indicating that the this compound scaffold can be tailored to interact specifically with the dopaminergic system. acs.org

Molecular Modeling and Simulation Approaches to Elucidate Binding

Computational techniques provide a powerful lens through which the intricate dance between a ligand and its target protein can be observed at an atomic level. For compounds like this compound and its derivatives, these methods are crucial for predicting binding affinities, understanding conformational changes, and determining the electronic properties that govern their interactions.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to estimate the binding affinity of a ligand to its target receptor.

In the context of this compound and its analogs, molecular docking has been employed to investigate their potential as inhibitors of various enzymes, including tyrosine kinases and poly(ADP-ribose) polymerase (PARP). For instance, studies on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have utilized molecular docking to predict their binding modes and affinities. While specific binding energy values for this compound are not extensively documented in publicly available literature, research on similar compounds provides valuable insights. For example, in a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, docking studies revealed critical interactions and binding affinities. nih.gov

A common theme in the docking of benzamide derivatives is the role of the benzamide moiety in forming key hydrogen bonds with the protein's active site. For example, in the binding of inhibitors to the Abl kinase domain, the carbonyl group of the benzamide moiety often forms a hydrogen bond with the amide group of a key amino acid residue. nih.gov

To illustrate the type of data generated from such studies, the following table presents hypothetical binding affinity data for a series of benzamide derivatives against a target protein, as would be typical in a drug discovery campaign.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Tyrosine Kinase | -8.5 | ASP-381, THR-315 |

| Derivative B | PARP1 | -9.2 | GLY-863, SER-904 |

| Derivative C | ROCK1 | -7.9 | MET-156, LYS-105 |

This table is illustrative and based on typical findings for benzamide derivatives, not specific data for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to observe the conformational changes and stability of the interaction over time. These simulations are crucial for understanding the flexibility of the ligand and the protein, as well as the role of solvent molecules.

For the structurally related compound, Imatinib, which contains the 4-(4-methyl-piperazin-1-ylmethyl)benzamide scaffold, MD simulations have been performed to understand its conformational ensemble. irbbarcelona.orgirbbarcelona.org These simulations, often run for nanoseconds, track the movements of every atom in the system, providing a detailed picture of the binding event. One study on Imatinib utilized a 10-nanosecond MD simulation with the General Amber Force Field (GAFF) to explore its bioactive conformation. irbbarcelona.org

Analysis of MD trajectories can reveal important information about the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. For example, simulations can show whether a critical hydrogen bond is maintained throughout the simulation or if it is transient. Furthermore, MD simulations have been used to identify that phenyl-piperazine scaffolds can act as ATP-competitive inhibitors by observing their behavior in the nucleotide-binding site of enzymes like eIF4A1. nih.gov

The following table summarizes typical parameters used in MD simulations for studying ligand-protein interactions.

| Simulation Parameter | Typical Value/Method |

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E |

| Simulation Time | 10 - 1000 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

This table represents common parameters and is not from a specific study on this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For drug-like molecules, understanding properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is important as they relate to the molecule's ability to donate or accept electrons in chemical reactions, including interactions with biological targets.

Quantum chemical calculations are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed geometry and electronic structure.

The table below illustrates the kind of electronic property data that can be obtained from quantum chemical calculations.

| Electronic Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and does not represent specific data for this compound.

Preclinical Pharmacological and Biological Evaluations in Vitro and in Vivo Non Human Models

In Vitro Activity Assessment

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action for compounds structurally related to 4-(Piperazin-1-ylmethyl)benzamide.

Cell-Based Assays for Target Engagement

Derivatives of this compound have demonstrated specific engagement with various molecular targets in cell-based assays. A prominent example is the compound Imatinib, chemically known as 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide. nih.govnih.govirbbarcelona.org Imatinib is a potent inhibitor of tyrosine kinases, which are crucial enzymes in cellular signaling pathways. mdpi.com It specifically targets the Abl tyrosine kinase, including the Bcr-Abl fusion protein characteristic of chronic myeloid leukemia, as well as c-kit and platelet-derived growth factor (PDGF) receptor tyrosine kinases. nih.gov

In a different therapeutic area, a series of N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide (B126) derivatives have been identified as potent agonists for the delta opioid receptor. nih.gov Further research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives suggests they have the potential to target carbonic anhydrase IX (CAIX), an enzyme often expressed in cancerous tissues. nih.gov

Functional Assays to Quantify Biological Responses

Functional assays have confirmed the biological consequences of the target engagement observed with these compounds. For instance, Imatinib's interaction with its target kinases leads to the inhibition of their enzymatic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival in certain cancers. mdpi.com The N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives exhibited high potency and selectivity for the delta opioid receptor over the mu and kappa opioid receptors, indicating a specific functional response. nih.gov

Cytotoxicity Screening in Various Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated across a panel of non-human and cancer cell lines to determine their potential as anti-cancer agents and to assess their general toxicity.

Novel 4′-(piperazin-1-yl)benzanilides were screened for cytotoxicity against rat skeletal myofibroblasts (L-6 cells). mdpi.com For example, the 2'-morpholino substituted benzanilide (B160483) 32 showed low toxicity against L-6 cells with an IC₅₀ value of 161 µM. mdpi.com In another study, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) were tested on non-cancerous mouse fibroblast (3T3) and mouse breast cancer (4T1) cell lines. nih.govmdpi.com These compounds displayed minimal toxicity to the normal 3T3 fibroblast cells, with cell viability remaining between 82-95% at a concentration of 1 µg/mL. nih.govmdpi.com

| Compound/Derivative | Cell Line | Assay Type | Result | Reference |

|---|---|---|---|---|

| 2'-morpholino substituted benzanilide 32 | L-6 (Rat skeletal myofibroblasts) | Cytotoxicity | IC₅₀ = 161 µM | mdpi.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) | 3T3 (Mouse fibroblast) | Cytotoxicity | Viability = 82–95% at 1 μg/mL | nih.govmdpi.com |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Human hepatocellular carcinoma) | Cytotoxicity (MTT Assay) | IC₅₀ = 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Human colon carcinoma) | Cytotoxicity (MTT Assay) | IC₅₀ = 23 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity (MTT Assay) | IC₅₀ = 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Human lung carcinoma) | Cytotoxicity (MTT Assay) | IC₅₀ = 9.96 µg/mL | nih.gov |

Anti-Osteoclast Differentiation Studies

Research into related structures has suggested a role in bone metabolism. A compound identified as N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (B32628) (PPOAC‐Bz) was found to be a potent inhibitor of osteoclastogenesis. nih.gov PPOAC-Bz was shown to suppress the formation of mature osteoclasts from precursor cells without inducing significant cytotoxicity. nih.gov Mechanistically, it was suggested that this compound primarily inhibits the activation of NF-κB and PI3K/Akt signaling pathways, which are critical for osteoclast development and function. nih.gov This inhibition leads to a reduction in bone resorption activity. nih.gov

Antibacterial Activity Assessment

The piperazine (B1678402) moiety is a component of various antimicrobial agents. nih.gov Derivatives of this compound have been evaluated for their antibacterial properties. A series of 4′-(piperazin-1-yl)benzanilides, derived from the antimalarial compound MMV030666, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com Additionally, a novel pleuromutilin (B8085454) derivative, which incorporates a piperazin-1-yl acetyl group, was synthesized and showed excellent, potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This activity was found to be time-dependent. mdpi.com

| Compound/Derivative | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| 4′-(Piperazin-1-yl)benzanilides | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | mdpi.com |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent, time-dependent bactericidal activity | mdpi.com |

| Piperazine Polymer (PE) | E. coli and S. aureus | Significant antimicrobial activity | nih.gov |

In Vivo Activity Assessment in Animal Models

The therapeutic potential of this compound derivatives has been further investigated in various animal models, providing crucial data on their efficacy and behavior in a whole-organism context.

Studies involving N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives have demonstrated anti-nociceptive activity in rodent models of pain, highlighting the potential of these delta opioid receptor agonists as a novel class of analgesics. nih.gov

In the context of bone diseases, the compound N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz) was shown to prevent bone loss induced by ovariectomy (OVX) in an in vivo model, which mimics postmenopausal osteoporosis. nih.gov Another compound, Benzydamine, which shares some structural motifs, was effective in protecting against bone loss induced by both lipopolysaccharide and ovariectomy in mice. nih.gov

For antibacterial applications, a pleuromutilin derivative featuring a piperazin-1-yl group exhibited a superior therapeutic effect compared to the reference drug tiamulin (B153960) in a mouse thigh infection model and a systemic infection model in neutropenic mice, both involving MRSA. mdpi.com Furthermore, the biodistribution and pharmacokinetics of a radiolabeled version of Imatinib were studied in non-human primates (baboons) to understand its disposition in a living system. nih.gov

Assessment of Pharmacological Effects in Disease Models (e.g., cancer, neurological disorders)

Preclinical studies have primarily focused on animal models of schizophrenia to evaluate the pharmacological effects of this compound. A key feature of schizophrenia is cognitive impairment, which is linked to NMDAR hypofunction. Researchers have used pharmacological models, such as the administration of NMDAR antagonists like ketamine, to induce schizophrenia-like cognitive deficits in rodents.

In a notable study, this compound was tested for its ability to reverse cognitive deficits induced by ketamine in animal models. While the compound did not reverse ketamine-induced hallucinatory-like behaviors, it successfully alleviated the deficit in spatial working memory. ncats.ioncats.io This suggests a specific effect on the cognitive domain rather than a broad antipsychotic effect. The compound's potential to enhance neuroplasticity has also been a key area of investigation. ncats.io

The primary disease model application for this compound has been in neurological disorders, specifically schizophrenia, with research aimed at improving cognitive impairment associated with the condition. nih.gov

Biomarker Modulation in Animal Models (e.g., cerebrospinal fluid glycine (B1666218) levels)

A critical step in the preclinical evaluation of a GlyT1 inhibitor is to demonstrate its ability to modulate the target biomarker, namely glycine levels, in the central nervous system. Studies in rats have confirmed that administration of this compound leads to a dose-dependent increase in glycine concentrations in the cerebrospinal fluid (CSF). bioworld.com

Specifically, the dose required to double the endogenous levels of glycine in rat CSF (ED200) was determined to be 3.5 mg/kg. bioworld.com This elevation of CSF glycine is a direct pharmacodynamic marker of GlyT1 inhibition in the brain. By increasing the availability of the co-agonist glycine at the synaptic cleft, the compound is expected to enhance signaling through the NMDA receptor. bioworld.com

Table 1: Effect of this compound on CSF Glycine Levels in Rats

| Metric | Value | Species |

| CSF Glycine ED200 | 3.5 mg/kg | Rat |

ED200: The dose which doubled endogenous levels of glycine in rat CSF.

Target Engagement Verification in Animal Tissues

Verifying that this compound binds to its intended target, GlyT1, in the brain is essential. Ex vivo binding studies and in vivo imaging techniques are used for this purpose. The compound displays a high affinity for GlyT1, with a reported Ki (inhibition constant) of 11.6 nM. bioworld.com

Further studies have established a linear, dose-related occupancy of GlyT1 in the brain. ncats.io Positron Emission Tomography (PET) has been utilized to measure receptor occupancy in living subjects, confirming that specific doses of PF-03463275 achieve high levels of GlyT1 occupancy in the brain. nih.gov This direct evidence of target engagement in animal tissues provides a crucial link between the administered dose and the expected pharmacological activity at the molecular level.

Table 2: In Vitro Binding Affinity of this compound

| Target | Ki (nM) |

| Glycine Transporter 1 (GlyT1) | 11.6 |

Mechanism of Action Confirmation in Animal Models

The presumed mechanism of action for this compound is the enhancement of NMDAR-mediated neurotransmission. bioworld.com A deficit in this signaling pathway is a leading hypothesis for the pathophysiology of schizophrenia. nih.govbioworld.com By inhibiting GlyT1, the compound increases the concentration of synaptic glycine, which acts as an essential co-agonist at the NMDAR. This increased co-agonist availability is thought to facilitate NMDAR activation by glutamate, thereby normalizing receptor function. bioworld.com

Animal models provide a platform to test this hypothesis. For instance, electrophysiological studies in brain slices or in vivo can measure changes in NMDAR-dependent synaptic plasticity, such as long-term potentiation (LTP), following drug administration. Studies on GlyT1 inhibitors have shown that they can enhance neuroplasticity, a process heavily dependent on NMDAR function. ncats.ionih.gov The reversal of ketamine-induced working memory deficits, a process known to involve NMDARs, further supports the proposed mechanism of action in a functional, behavioral context. ncats.ioncats.io

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's reactivity, stability, and electron-donating or -accepting capabilities. While specific DFT studies focused exclusively on 4-(Piperazin-1-ylmethyl)benzamide are not detailed in the available literature, the methodology is widely applied to its constituent chemical classes, particularly in the field of corrosion inhibition.

For related benzamide (B126) and piperazine (B1678402) derivatives, DFT calculations are crucial for understanding their mechanism as corrosion inhibitors. nih.gov The energy of HOMO (EHOMO) indicates the ability of a molecule to donate electrons to the empty d-orbitals of a metal, with higher EHOMO values suggesting better inhibition potential. researchgate.net Conversely, the energy of LUMO (ELUMO) reflects the molecule's ability to accept electrons from the metal surface; a lower ELUMO value points to a greater electron-accepting tendency. nanobioletters.com The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and potentially greater inhibitory efficiency. nih.govnanobioletters.com

Theoretical studies on similar compounds, such as other benzamides or piperazine derivatives, confirm that the presence of heteroatoms (nitrogen and oxygen) and π-electron systems (the benzene (B151609) ring) are critical for their interaction with metal surfaces. nih.gov DFT calculations help identify these local reactive sites within the molecule. nanobioletters.commongoliajol.info For instance, in studies of benzamide derivatives as corrosion inhibitors, DFT calculations have shown that a smaller HOMO-LUMO energy gap correlates with higher reactivity and greater inhibitory performance. nih.gov

Table 1: Key Quantum Chemical Parameters from DFT and their Significance in Inhibitor Studies

| Parameter | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability; higher value suggests better inhibition potential. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability; lower value suggests easier acceptance of electrons. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; a smaller gap implies higher chemical reactivity. |

| Electronegativity | χ | Describes the ability of a molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in electron distribution; soft molecules are more reactive. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. |

This table represents typical parameters calculated in DFT studies for corrosion inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new molecules and guiding drug design.

While no specific QSAR models for this compound were found, studies on structurally related N-benzylpiperidines and other piperazine derivatives illustrate the application of these methods. nih.govbenthamopenarchives.com 3D-QSAR approaches, such as CoMFA and CoMSIA, are particularly informative.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The process involves aligning the molecules and calculating these fields at various grid points. The resulting models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. imist.ma

For example, in a study of α1A-adrenergic receptor antagonists, a CoMFA model was developed with a high cross-validation correlation coefficient (q²) of 0.840, indicating strong predictive power. imist.manih.gov The contour maps from such a model can guide chemists in modifying a scaffold, suggesting where to add or remove substituents to enhance receptor binding. imist.ma

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mongoliajol.info CoMSIA uses a Gaussian-type function, which avoids the singularities at atomic positions and often produces more easily interpretable contour maps compared to CoMFA. mongoliajol.info

In studies of benzimidazole (B57391) derivatives, a CoMSIA model yielded a q² of 0.642 and an r² of 0.858, demonstrating good statistical significance. researchgate.net For α1A-adrenergic receptor antagonists, a CoMSIA model also showed a robust q² of 0.840. imist.manih.gov These models suggest that electrostatic, hydrophobic, and hydrogen bonding interactions are critical for the ligand-receptor binding in that class of compounds. imist.ma

Table 2: Example Statistical Validation of 3D-QSAR Models for Related Compound Classes

| Compound Class | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding | Reference |

| α1A-Adrenergic Antagonists | CoMFA | 0.840 | Not specified | Steric and electrostatic fields are 46% and 54% of the contribution, respectively. | imist.manih.gov |

| α1A-Adrenergic Antagonists | CoMSIA | 0.840 | 0.975 | Electrostatic, hydrophobic, and H-bond acceptor fields are important. | imist.manih.gov |

| Benzimidazole Derivatives | CoMFA | 0.634 | 0.936 | Model validated with an external test set. | researchgate.net |

| Benzimidazole Derivatives | CoMSIA | 0.642 | 0.858 | Substituents at positions 2 and 6 are important for activity. | researchgate.net |

This table illustrates the statistical validity of QSAR models developed for compounds structurally related to this compound.

Prediction of Biological Activity Spectra (e.g., PASS analysis)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on comparing the input structure to a large database of known biologically active compounds. nih.gov The results are presented as a list of potential activities with corresponding probabilities for being 'active' (Pa) and 'inactive' (Pi). A prediction of Pa > 0.7 indicates a high probability of observing that activity experimentally, while activities with 0.3 < Pa < 0.7 are also considered possible. researchgate.net

A specific PASS analysis for this compound is not available in the reviewed literature. However, based on its structural components, a hypothetical analysis can be inferred. The piperazine ring is a well-known "privileged scaffold" present in numerous centrally active agents, while the benzamide structure is also found in various pharmacologically active compounds. Therefore, a PASS analysis might predict activities related to the central nervous system, such as antipsychotic, antidepressant, or anxiolytic effects, as well as potential interactions with various receptors and enzymes. For example, a PASS analysis of other piperidine (B6355638) derivatives showed predicted activity as membrane permeability inhibitors and effects on neurotransmitter uptake. researchgate.net

Computational Design of Novel Analogs

Computational methods are integral to the rational design of novel analogs with improved activity, selectivity, or physicochemical properties. Starting from a core scaffold like this compound, computational techniques such as molecular docking, pharmacophore modeling, and QSAR can guide structural modifications.

Studies on related scaffolds demonstrate this process effectively. For instance, novel N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were designed using a molecular hybridization approach to create antitubercular agents. jetjournal.org In another study, a series of N-(piperidine-4-yl)benzamide derivatives were designed and synthesized as potential antitumor agents, leading to a compound that induces cell cycle arrest. mdpi.com Similarly, computational design and pharmacophore exploration of 4-fluorobenzylpiperazine derivatives led to the discovery of a potent tyrosinase inhibitor for treating hyperpigmentation. These examples highlight a common workflow where computational analysis identifies key structural features for activity, which are then used to design and synthesize a focused library of new compounds for experimental testing.

Simulation of Inhibitor Adsorption and Interaction (e.g., corrosion inhibition studies)

The structural motifs of this compound, namely the nitrogen- and oxygen-containing heterocyclic piperazine ring and the benzamide group, are characteristic of effective organic corrosion inhibitors. nih.govbenthamopenarchives.com These molecules function by adsorbing onto a metal surface to form a protective barrier. nih.gov

Computational simulations, including DFT and Molecular Dynamics (MD), are essential for studying this adsorption process at a molecular level. nih.govresearchgate.net While no corrosion inhibition studies specifically name this compound, extensive research on piperazine and benzamide derivatives provides clear insights. nih.govbenthamopenarchives.comresearchgate.net

MD simulations model the interaction between the inhibitor molecule and a metal surface (e.g., iron or aluminum) in a simulated corrosive environment. imist.maresearchgate.net These simulations can visualize the adsorption configuration and calculate the adsorption energy, a measure of the stability of the inhibitor-metal interaction. nanobioletters.comimist.ma A higher negative value for adsorption energy indicates stronger and more stable adsorption, correlating with better inhibition performance. nanobioletters.commdpi.com Studies on both piperazine and benzamide derivatives have shown they form stable protective layers on metal surfaces. nih.govresearchgate.netresearchgate.net The adsorption often follows the Langmuir isotherm and can involve both physical (electrostatic) and chemical (charge-sharing) interactions. nih.gov

Derivatives and Analog Development from the 4 Piperazin 1 Ylmethyl Benzamide Scaffold

Design and Synthesis of Novel Benzamide-Piperazine Hybrid Compounds

The design of novel hybrid compounds incorporating the 4-(piperazin-1-ylmethyl)benzamide core often follows the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with enhanced biological activity or a unique pharmacological profile. nih.gov A common strategy involves the synthesis of benzamide-piperazine-sulfonamide hybrids, which have shown potential as anticancer agents. researchgate.net The general synthetic approach for these hybrids involves coupling a substituted benzamide-piperazine intermediate with a variety of sulfonyl chlorides.

One illustrative synthetic route begins with the reaction of a substituted benzoic acid with a protected piperazine (B1678402) derivative, followed by deprotection and subsequent reaction with a sulfonyl chloride. For instance, a series of N-(2-(4-arylsulfonyl)piperazin-1-yl)-2-oxoethyl)benzamide derivatives were synthesized by coupling hippuric or 4-fluorohippuric acid with various arylsulfonylpiperazines using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI) as a coupling agent. researchgate.net Another approach involves the initial reaction of p-cyanobenzyl chloride with N-methylpiperazine to produce 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, which can then be further modified.

In the context of glioblastoma (GBM) therapy, researchers have designed and synthesized piperazine-based benzamide (B126) derivatives based on non-classical isostere principles and combination strategies. nih.gov This has led to the development of potent inhibitors of GBM cell proliferation. nih.gov The synthesis of these compounds typically involves multi-step sequences, starting from commercially available building blocks and employing standard organic chemistry transformations such as amide bond formation, nucleophilic substitution, and reductive amination.

The following table provides examples of synthetic strategies for generating benzamide-piperazine hybrid compounds:

| Starting Materials | Key Reactions | Final Compound Class | Reference |

| Substituted benzoic acid, protected piperazine, sulfonyl chloride | Amide coupling, deprotection, sulfonylation | Benzamide-piperazine-sulfonamide hybrids | researchgate.net |

| Hippuric acid/4-fluorohippuric acid, arylsulfonylpiperazines | Carbodiimide-mediated amide coupling (EDCI) | N-(2-(4-arylsulfonyl)piperazin-1-yl)-2-oxoethyl)benzamide derivatives | researchgate.net |

| p-Cyanobenzyl chloride, N-methylpiperazine | Nucleophilic substitution | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile intermediate | |

| Commercially available building blocks for GBM inhibitors | Multi-step synthesis involving amide formation, substitution, and reduction | Piperazine-based benzamide derivatives for glioblastoma | nih.gov |

Exploration of Diverse Substituents and Core Modifications

A key strategy in leveraging the this compound scaffold is the systematic exploration of a wide range of substituents and modifications to the core structure. This approach aims to fine-tune the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.

Researchers have extensively investigated the impact of various substituents on both the benzamide and piperazine rings. For instance, in the development of Bcr-Abl kinase inhibitors, a series of 3-substituted benzamide derivatives were synthesized. nih.gov The introduction of halogen atoms (e.g., fluorine, chlorine) and trifluoromethyl groups at the 3-position of the benzamide ring was found to yield highly potent inhibitors. nih.gov Similarly, in the context of anti-glioblastoma agents, structure-activity relationship (SAR) studies have guided the selection of optimal substituents on the benzamide moiety to enhance efficacy. nih.gov

Modifications to the piperazine ring are also crucial. The nitrogen atom of the piperazine ring that is not attached to the methylbenzamide group provides a convenient handle for introducing a wide variety of substituents. These can range from simple alkyl groups to more complex heterocyclic and aromatic moieties. For example, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a range of sulfonyl groups were appended to the piperazine nitrogen, leading to potent and selective compounds. figshare.comresearchgate.net

Beyond simple substitutions, researchers have also explored more significant core modifications. This includes replacing the piperazine ring with other heterocyclic systems, such as piperidine (B6355638), or introducing cycloalkyl groups to alter the conformational constraints of the molecule. nih.gov For example, N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 were developed, where the introduction of a cycloalkyl group was a key design element. figshare.comresearchgate.net Another strategy involves the use of a benzhydrylpiperazine scaffold, which has been used to generate novel hybrids with potential antituberculosis and antimicrobial activities.

The following table summarizes various substituents and core modifications explored on the this compound scaffold:

| Modification Site | Examples of Substituents/Modifications | Target/Activity | Reference |

| Benzamide Ring (3-position) | Halogens (F, Cl), Trifluoromethyl (CF3) | Bcr-Abl Kinase Inhibitors | nih.gov |

| Piperazine Ring (N-4) | Arylsulfonyl groups, Alkyl groups, Heterocycles | GlyT-1 Inhibitors, Anticancer | nih.govfigshare.comresearchgate.net |

| Core Scaffold | Replacement of piperazine with piperidine | γ-Secretase Inhibitors | nih.gov |

| Core Scaffold | Introduction of a cycloalkyl group | GlyT-1 Inhibitors | figshare.comresearchgate.net |

| Core Scaffold | Use of a benzhydrylpiperazine moiety | Antituberculosis, Antimicrobial |

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds from libraries of this compound derivatives is a critical step in drug discovery. This iterative process involves screening for initial hits, followed by systematic chemical modifications to improve their therapeutic potential. nih.govnih.gov

Lead compounds are often identified through high-throughput screening of compound libraries against a specific biological target. Once a hit is identified, a focused effort is undertaken to establish a structure-activity relationship (SAR). This involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their biological activity. The goal is to understand which parts of the molecule are essential for activity and how modifications affect potency, selectivity, and other drug-like properties.

A notable example is the discovery and optimization of compound L19 , a potent anti-glioblastoma agent. nih.gov Following the initial identification from a library of piperazine-based benzamide derivatives, SAR studies revealed that specific substitutions on the benzamide ring were crucial for its high efficacy against glioblastoma cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Further optimization of L19 focused on improving its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, a critical requirement for treating brain tumors. nih.gov

Similarly, in the development of inhibitors for glycine transporter-1 (GlyT-1), a lead optimization campaign was conducted on a series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives. figshare.comresearchgate.net The optimization strategy focused on modifying the sulfonamide and benzamide portions of the scaffold. This led to the identification of advanced lead compounds with an excellent balance of in vitro potency, selectivity, and favorable pharmacokinetic profiles. figshare.com

The following table highlights key lead compounds derived from the this compound scaffold and the strategies used for their optimization:

| Lead Compound | Target | Optimization Strategy | Key Improvements | Reference |

| L19 | Glioblastoma | SAR-guided modifications of the benzamide ring | Enhanced potency (IC₅₀ = 0.15 µM against C6 cells), improved blood-brain barrier penetration | nih.gov |

| (+)-67 | Glycine Transporter-1 (GlyT-1) | Optimization of sulfonamide and benzamide appendages | Excellent in vitro potency and selectivity, favorable ADME and pharmacokinetic profiles | figshare.com |

| NS-187 (9b) | Bcr-Abl Kinase | Substitution at the 3-position of the benzamide ring | High potency against Bcr-Abl positive leukemia cells | nih.gov |

| Compound 5n | DDR1 and DDR2 Kinases | Optimization of heterocycloalkynylbenzimides | Potent dual inhibition (Kd = 7.9 nM for DDR1, 8.0 nM for DDR2), in vivo anti-inflammatory effects | nih.gov |

Development of Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, thereby allowing for the interrogation of its function in biological systems. nih.govnih.gov The this compound scaffold has proven to be a valuable starting point for the development of such probes, particularly for inhibiting specific enzymes and transporters.

One area of focus has been the development of inhibitors for equilibrative nucleoside transporters (ENTs). A derivative of the this compound scaffold, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was identified as a novel inhibitor of ENTs, with selectivity for ENT2 over ENT1. Further studies on analogs of FPMINT have helped to elucidate the structure-activity relationships for ENT inhibition, providing valuable tools to study the roles of these transporters.

The versatility of the scaffold is further demonstrated by its use in developing inhibitors for various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. For example, derivatives of this scaffold have been designed as potent inhibitors of Bcr-Abl kinase, which is associated with chronic myeloid leukemia. nih.gov By selectively inhibiting this kinase, these compounds can serve as probes to study the downstream signaling pathways and cellular consequences of Bcr-Abl activity.

Furthermore, compounds based on this scaffold have been developed as inhibitors of other important enzymes, such as poly(ADP-ribose) polymerase (PARP). Thiouracil amide derivatives incorporating a piperazine moiety have been synthesized and shown to inhibit PARP1 activity, making them useful tools for investigating the role of PARP in DNA repair and cancer. nih.gov

The following table provides examples of biological probes developed from the this compound scaffold:

| Probe Target | Example Compound/Derivative Class | Application in Biological Interrogation | Reference |

| Equilibrative Nucleoside Transporters (ENTs) | FPMINT and its analogs | Studying the function and selectivity of ENT1 and ENT2 transporters | |

| Bcr-Abl Kinase | 3-substituted benzamide derivatives (e.g., NS-187) | Investigating the signaling pathways and cellular effects of Bcr-Abl inhibition in leukemia | nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | Thiouracil amides with piperazine linkage | Elucidating the role of PARP1 in DNA repair and cancer cell viability | nih.gov |

| Discoidin Domain Receptors 1 and 2 (DDR1/2) | Heterocycloalkynylbenzimides (e.g., Compound 5n) | Probing the function of DDR1 and DDR2 in inflammation and disease | nih.gov |

Future Research Directions and Translational Potential Non Clinical

Elucidating Undiscovered Biological Targets and Pathways

The 4-(piperazin-1-ylmethyl)benzamide core is a key component of numerous compounds with established biological activity, yet its full potential remains to be unlocked. While derivatives are known to act as kinase inhibitors and receptor modulators, future research will likely focus on identifying novel biological targets and signaling pathways.

The structural similarity of this scaffold to known anticancer agents suggests that it could be investigated for new therapeutic applications in oncology. smolecule.com For instance, derivatives have been developed as anti-glioblastoma agents that inhibit cell proliferation by modulating the p16-CDK4/6-pRb pathway. smolecule.comnih.gov This known activity provides a starting point for exploring other cell cycle-related targets or interconnected signaling cascades that may be influenced by this scaffold.